2,5-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
2,5-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C10H7Cl2N3OS2 and its molecular weight is 320.21. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Microwave-Assisted Synthesis and Anticancer Evaluation : A study highlighted the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, demonstrating significant anticancer activity against various human cancer cell lines. This work underscores the potential of thiadiazole and benzamide derivatives in the development of new anticancer agents, showing good oral drug-like behavior based on ADMET predictions (Tiwari et al., 2017).
Synthesis of Thiadiazolobenzamide and Its Metal Complexes : Another research focused on the synthesis of a specific thiadiazolobenzamide compound and its nickel (Ni) and palladium (Pd) complexes. These findings suggest avenues for creating new materials with potential application in various fields, including catalysis and material science (Adhami et al., 2012).
Synthesis of Heterocyclic Systems for Anti-Inflammatory and Analgesic Agents : Novel cyclic systems derived from visnaginone and khellinone, including derivatives of 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, were synthesized and evaluated as anti-inflammatory and analgesic agents. This research contributes to the development of new therapeutic agents with improved pharmacological profiles (Abu‐Hashem et al., 2020).
Properties
IUPAC Name |
2,5-dichloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS2/c1-17-10-15-14-9(18-10)13-8(16)6-4-5(11)2-3-7(6)12/h2-4H,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWWONBCIROBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.